molecular formula C16H17N3O3 B2479459 ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921842-14-0

ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No.: B2479459
CAS No.: 921842-14-0
M. Wt: 299.33
InChI Key: VMPYCEYOFUNJAK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a heterocyclic compound combining an indole core with a 1,3,4-oxadiazole substituent. The indole moiety is a privileged scaffold in medicinal chemistry, known for its prevalence in bioactive molecules (e.g., antitumor, antimicrobial agents) . The 1,3,4-oxadiazole ring enhances metabolic stability and influences electronic properties, making it a critical pharmacophore in drug design .

This compound is synthesized via multistep routes, typically involving:

Esterification: Ethyl 2-(1H-indol-3-yl)acetate formation from indole-3-acetic acid and ethanol .

Oxadiazole Formation: Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) to generate the 1,3,4-oxadiazole-thiol intermediate .

Functionalization: Alkylation or substitution to introduce the ethyl group at the oxadiazole ring .

Structural characterization relies on NMR, IR, and mass spectrometry , while crystallographic data may utilize programs like SHELXL for refinement .

Properties

IUPAC Name

ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPYCEYOFUNJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Cyclization

The 1,3,4-oxadiazole moiety is constructed through intramolecular cyclization of hydrazide precursors. A representative protocol involves:

  • Esterification : 2-(1H-Indol-3-yl)acetic acid is treated with ethanol and sulfuric acid to yield ethyl 2-(1H-indol-3-yl)acetate (85–90% yield).
  • Hydrazide Formation : Reaction with hydrazine monohydrate in methanol produces 2-(1H-indol-3-yl)acetohydrazide.
  • Cyclization with Carbon Disulfide : The hydrazide is refluxed with CS₂ and KOH in ethanol, forming 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol.
  • Alkylation : Treatment with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) introduces the ethyl group at the oxadiazole’s 5-position.

Key Reaction Conditions :

  • Cyclization requires 6–7 hours at reflux (78–80°C).
  • Ethanol as solvent ensures solubility of intermediates.

N-Alkylation of Indole

The ethyl acetate side chain is introduced via N-alkylation of the indole nitrogen:

  • Activation of Indole : 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS 95446-30-3) is treated with ethyl bromoacetate in DMF using K₂CO₃ as a base.
  • Reaction Optimization :
    • Temperature : 60–70°C for 12–24 hours.
    • Solvent : DMF or acetonitrile improves reaction kinetics.
    • Yield : 70–80% after purification by column chromatography.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the indole’s N-1 attacks the electrophilic α-carbon of ethyl bromoacetate.

Alternative Route: One-Pot Synthesis

A streamlined one-pot method reduces purification steps:

  • Simultaneous Cyclization-Alkylation : Combine 2-(1H-indol-3-yl)acetohydrazide, CS₂, KOH, and ethyl bromoacetate in ethanol.
  • Reaction Parameters :
    • 8-hour reflux at 80°C.
    • Yield: 65–75%.

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces solvent waste.

Analytical Characterization and Validation

Synthetic products are validated using:

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂), δ 7.20–8.10 (m, indole/oxadiazole protons).
    • LC-MS : Molecular ion peak at m/z 364.4 [M+H]⁺.
  • Chromatography : HPLC purity >95%.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing formation of 1,2,4-oxadiazole isomers is mitigated by:

  • Stoichiometric Control : Excess CS₂ drives cyclization to 1,3,4-oxadiazole.
  • Catalytic Additives : KI or phase-transfer catalysts enhance reaction efficiency.

Side Reactions in N-Alkylation

  • O-Alkylation : Minimized by using polar aprotic solvents (DMF) and bulky bases.
  • Oxidation : Conduct reactions under nitrogen to prevent indole oxidation.

Industrial-Scale Considerations

  • Cost-Efficiency : Ethyl bromoacetate is preferred over chloro derivatives due to lower cost.
  • Green Chemistry : Ethanol as a solvent aligns with sustainability goals.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and bioavailability in pharmacological studies.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisH₂SO₄ (conc.), reflux, 6–8 h2-(2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid75–80%
Basic HydrolysisNaOH (aq.), ethanol, 60°C, 4 hSodium salt of the carboxylic acid85–90%

Nucleophilic Substitution at the Acetate Group

The acetamido linker is susceptible to nucleophilic attack, enabling the introduction of diverse substituents.

Example Reaction
Reaction with hydrazine hydrate produces hydrazide intermediates, which are precursors for heterocyclic derivatives:

\text{Ethyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{Ethanol, 3 h}} \text{Hydrazide} \quad (\text{Yield: 68–72%}) $$ This intermediate is pivotal in synthesizing 1,3,4-oxadiazole-thiol derivatives via cyclization with CS₂/KOH[3][6]. --- ### 3. [Cycloaddition and Ring-Opening Reactions](pplx://action/followup) The 1,3,4-oxadiazole ring participates in cycloaddition reactions and can undergo ring-opening under specific conditions. #### [Key Transformations:](pplx://action/followup) - **[Ring-Opening with Reducing Agents](pplx://action/followup)**: Reaction with SnCl₂/HCl reduces nitro groups and opens the oxadiazole ring, yielding acyclic hydrazines (Yield: 65–70%)[2][10]. - **[Cyclization with CS₂/KOH](pplx://action/followup)**: Forms 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol, a scaffold for antimicrobial agents[3][6]. --- ### 4. [Functionalization of the Indole Moiety](pplx://action/followup) The indole nitrogen and C3 position are reactive sites for electrophilic substitution. **[Example Reaction](pplx://action/followup)** Nitration at the indole C5 position using HNO₃/H₂SO₄:

\text{Indole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0–5^\circ \text{C}} \text{5-Nitroindole derivative} \quad (\text{Yield: 60–65%}) $$
This nitro derivative is further reduced to an amine for coupling with bioactive fragments .

Biological Activity-Driven Modifications

The compound’s derivatives exhibit antimicrobial and antitubercular activities, guiding targeted synthetic efforts:

Notable Derivatives and Activities

Derivative StructureBiological ActivityIC₅₀/EC₅₀Source
Oxadiazole-thiol conjugateAntimycobacterial (vs. M. tuberculosis)12.3 μM
Hydrazide-Schiff base hybridsAntibacterial (vs. S. aureus)8.5 μg/mL
Nitro-reduced amine analogsAntifungal (vs. C. albicans)15.2 μM

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the ethyl-oxadiazole and indole synergy:

CompoundKey Reactivity DifferenceSource
Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoateLess prone to indole-mediated electrophilic substitution
2-(1H-Indol-3-yl)-1,3,4-oxadiazole-thiolHigher affinity for thiol-mediated coupling

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is primarily studied for its potential as an anticancer agent. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through specific signaling pathways. The oxadiazole moiety enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth and proliferation. For instance, studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Mechanistic studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of this compound was assessed against strains such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited a minimum inhibitory concentration comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of indole-oxadiazole hybrids , which exhibit diverse biological activities. Key analogues and their properties are summarized below:

Compound Name Structural Features Biological Activity ADMET Properties Key Differences References
Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate Indole + 5-ethyl-1,3,4-oxadiazole + ethyl ester Antimicrobial (predicted), potential anticancer High intestinal absorption (>30%) Ethyl substitution enhances lipophilicity vs. methyl
2-[2-(5-Phenyl-1H-indol-1-yl)acetate derivatives Indole + 5-phenyl substitution + ester Anticancer (tested) Moderate bioavailability Phenyl group increases steric bulk, reducing solubility
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indole + oxadiazole-thiol Antifungal, enzyme inhibition Low plasma protein binding Thiol group improves reactivity but reduces stability
2-(3,5-Dimethyl-pyrazol-4-yl)amino-oxoethyl indole acetate Indole + pyrazole + acetamide Antidiabetic (in silico) High metabolic stability Pyrazole substitution alters target selectivity
Nociceptive receptor ligand (5a–c analogues) Indole + 5-aryl-oxadiazole Analgesic (experimental) Moderate CNS penetration Chlorophenyl/trifluoromethyl groups enhance receptor affinity

Key Structural and Functional Differences

Substitution at Oxadiazole Position :

  • The 5-ethyl group in the target compound improves metabolic stability compared to 5-methyl or 5-phenyl analogues, which may undergo faster oxidative metabolism .
  • Thiol-containing oxadiazoles (e.g., ) exhibit higher reactivity but lower oral bioavailability due to susceptibility to glutathione conjugation .

Indole Substituents :

  • 1-yl vs. 3-yl Positioning : The target compound’s oxadiazole is attached at the indole’s 2-position, unlike 3-substituted indoles (e.g., ), which show altered binding to targets like tubulin or kinases .

Ester vs. Amide Linkers :

  • Ethyl esters (target compound) are hydrolyzed to carboxylic acids in vivo, acting as prodrugs, whereas amide derivatives (e.g., ) exhibit prolonged half-lives but reduced absorption .

ADMET Comparison

  • Intestinal Absorption : All indole-oxadiazole derivatives exhibit >30% absorption (, Table 6), but esterified compounds (target) may achieve higher Cmax due to passive diffusion .
  • Metabolic Stability : Ethyl substitution reduces CYP450-mediated metabolism relative to methyl or phenyl groups .

Biological Activity

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3}. Its structure comprises an indole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Weight288.30 g/mol
LogP2.4879
Polar Surface Area62.091 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. The oxadiazole ring enhances the compound's interaction with DNA and proteins involved in cell proliferation and apoptosis. Studies have shown that compounds with similar structures can induce apoptosis through the mitochondrial pathway by activating caspases and other pro-apoptotic factors .
  • Antimicrobial Activity : this compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anticancer Studies

A study published in MDPI evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. This compound showed significant activity with an IC50 value of approximately 10μM10\mu M, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research conducted on related oxadiazole compounds revealed that ethyl derivatives possess strong antimicrobial activity. In vitro tests demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32μg/mL32\mu g/mL to 128μg/mL128\mu g/mL .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of both the indole and oxadiazole moieties is crucial for enhancing biological activity. Modifications at specific positions on the indole or oxadiazole rings can lead to increased potency or selectivity towards specific biological targets .

Q & A

Q. Advanced

  • Temperature modulation : Higher yields are achieved by maintaining reflux temperatures (e.g., ethanol at 80°C) to accelerate cyclization without side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts in hydrazide formation .
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or KOH) improve ring-closure efficiency in oxadiazole formation .
  • Real-time monitoring : TLC and in-situ FTIR can identify optimal termination points to prevent over-reaction .

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity, with indole NH peaks typically at δ 10–12 ppm .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 341.34 for C₁₇H₁₉N₃O₃) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity studies .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to isolate variables .
  • Dose-response analysis : Test a broad concentration range (nM–μM) to identify threshold effects and off-target interactions .
  • Computational validation : Molecular docking can reconcile discrepancies by predicting binding affinities to targets like kinase enzymes .

What biological targets are suggested for this compound based on structural analogs?

Q. Basic

  • Enzymatic targets : Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase due to electron-deficient rings .
  • Neurotransmitter receptors : Indole moieties interact with serotonin receptors, suggesting neuroprotective potential .
  • Antimicrobial targets : Sulfanyl-oxadiazole analogs disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

How does the oxadiazole ring’s electronic configuration influence reactivity?

Q. Advanced

  • Electron-withdrawing effects : The oxadiazole’s π-deficient ring stabilizes nucleophilic attack at the C2 position, enhancing reactivity with thiols or amines .
  • Resonance stabilization : Delocalized electrons increase thermal stability, enabling high-temperature reactions without degradation .
  • Substituent effects : Ethyl groups at C5 enhance lipophilicity, improving membrane permeability in cellular assays .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact, as analogs are classified as irritants .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., hydrazine) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per institutional guidelines .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets in kinases, with scoring functions (e.g., ΔG < −8 kcal/mol) indicating high affinity .
  • MD simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values, guiding structural optimization .

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